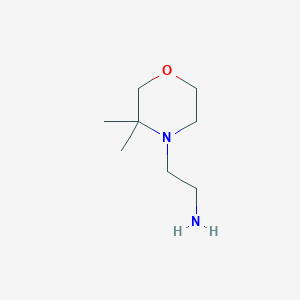![molecular formula C9H18Cl2N2O4S B1532651 methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride CAS No. 2173052-57-6](/img/structure/B1532651.png)
methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride
概要
説明
Methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride is a notable compound within the broader thienopyrazine class
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride typically starts with the preparation of key intermediates that form the backbone of its structure. A common method involves a multi-step reaction sequence, incorporating nucleophilic substitution and cyclization reactions under controlled conditions. Specific reagents such as thioethers, amines, and various oxidizing agents are utilized. The critical cyclization step may require heating, pressure, or a suitable catalyst to drive the formation of the hexahydrothienopyrazine ring.
Industrial Production Methods: Industrial-scale production employs similar synthetic routes but focuses on optimizing yields and ensuring scalability. Key factors include selecting cost-effective reagents, optimizing reaction conditions for larger batches, and incorporating purification steps to achieve the desired purity. Continuous flow processes might be employed to enhance efficiency and throughput, and to maintain stringent quality control throughout production.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of sulfoxides or sulfones, which can significantly alter its reactivity and application.
Reduction Reactions: Reductive conditions can cleave sulfur-oxygen bonds, reducing sulfones or sulfoxides back to thioethers.
Substitution Reactions:
Common Reagents and Conditions Used:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles such as amines, or electrophiles like alkyl halides.
Major Products Formed from These Reactions:
Sulfoxides and sulfones from oxidation.
Thioethers from reduction.
Variously substituted thienopyrazines from substitution reactions.
科学的研究の応用
Methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride finds applications across several scientific fields:
Chemistry: Used as a building block in synthesizing more complex molecules or materials with specific properties, such as conducting polymers or novel catalysts.
Biology: Investigated for its interactions with biological macromolecules, potentially serving as a lead compound in drug discovery and development.
Medicine: Studied for therapeutic properties, including antimicrobial, antifungal, or anticancer activities due to its unique molecular interactions.
Industry: Employed in the development of specialty chemicals, including dyes, agrochemicals, and advanced materials with tailored functionalities.
作用機序
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It can interact with enzymes, receptors, or DNA, altering their activity or function.
Pathways Involved: It may modulate signal transduction pathways, inhibit or activate enzymatic reactions, or intercalate into DNA, influencing gene expression.
類似化合物との比較
Compared to other thienopyrazine derivatives, methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride stands out due to its unique structural features that confer distinct chemical reactivity and biological activity. Similar compounds in this class include:
Thieno[3,4-b]pyrazine: A basic scaffold for various derivatives with differing functional groups.
6,6-Dioxidohexahydrothieno[3,4-b]pyrazines: Derivatives with different substituents influencing their reactivity and application.
Each of these compounds exhibits variations in their chemical behavior and applications, making this compound uniquely positioned for specific uses in research and industry.
特性
IUPAC Name |
methyl 2-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4S.2ClH/c1-15-9(12)4-11-3-2-10-7-5-16(13,14)6-8(7)11;;/h7-8,10H,2-6H2,1H3;2*1H/t7-,8+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWMXHZEYVTBDZ-OXOJUWDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCNC2C1CS(=O)(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propan-1-amine](/img/structure/B1532582.png)


![2-[4-(Difluoromethoxy)phenyl]propan-2-amine](/img/structure/B1532589.png)

